molecular formula C10H15NO2 B1381069 7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol CAS No. 1803589-23-2

7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol

Cat. No.: B1381069
CAS No.: 1803589-23-2
M. Wt: 181.23 g/mol
InChI Key: SMBLQMUYHKLTGT-UHFFFAOYSA-N
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Description

7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol is a complex organic compound with a unique tetracyclic structure. It is known for its intricate molecular architecture, which includes a nitrogen atom integrated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cycloaddition reaction, where smaller cyclic compounds are combined under specific conditions to form the tetracyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol involves its interaction with specific molecular targets. The nitrogen atom in the ring system can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

7-azatetracyclo[6.2.1.02,6.04,10]undecane-5,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-4-1-5-7-3(4)2-6(10(7)13)11-8(5)9/h3-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBLQMUYHKLTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C(C3C1C(C2O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol
Reactant of Route 2
7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol
Reactant of Route 3
7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol
Reactant of Route 4
7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol
Reactant of Route 5
7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol
Reactant of Route 6
7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol

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